Bis(bis(2-carboxyethyl)aminopropyl)methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a compound known for its ability to simulate biological phospholipid membranes. It is primarily used in the construction of liposomes, which are vesicles with concentric phospholipid bilayer membranes. These liposomes are crucial in drug delivery systems, particularly in the fields of anti-cancer and anti-infection treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(bis(2-carboxyethyl)aminopropyl)methylamine involves the reaction of appropriate amines and carboxylic acids. The compound features three tertiary amines and four carboxylic acids, each of which can form esters or amides . The reaction typically requires controlled conditions to ensure the correct formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(bis(2-carboxyethyl)aminopropyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various esters, amides, and other derivatives that retain the core structure of this compound .
Wissenschaftliche Forschungsanwendungen
Bis(bis(2-carboxyethyl)aminopropyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used in the development of lipid nanoparticles and other advanced materials.
Biology: The compound is utilized in the study of cellular uptake mechanisms and the development of drug delivery systems.
Wirkmechanismus
The mechanism of action of Bis(bis(2-carboxyethyl)aminopropyl)methylamine involves its ability to simulate biological phospholipid membranes. This allows it to form liposomes that can encapsulate both hydrophilic and lipophilic payloads. The compound facilitates the delivery of these payloads to target cells, enhancing cellular uptake and stability . The molecular targets and pathways involved include interactions with cellular membranes and the modulation of membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-carboxyethyl)aminopropylamine: Similar in structure but lacks the additional carboxylic acid groups.
Bis(2-carboxyethyl)aminopropylmethylamine: Similar but with different functional groups.
Bis(2-carboxyethyl)aminopropylmethylamide: Similar but with amide groups instead of carboxylic acids.
Uniqueness
Bis(bis(2-carboxyethyl)aminopropyl)methylamine is unique due to its symmetrical branched structure featuring three tertiary amines and four carboxylic acids. This structure allows for versatile chemical modifications and the formation of stable liposomes, making it highly valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C19H35N3O8 |
---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
3-[3-[3-[bis(2-carboxyethyl)amino]propyl-methylamino]propyl-(2-carboxyethyl)amino]propanoic acid |
InChI |
InChI=1S/C19H35N3O8/c1-20(8-2-10-21(12-4-16(23)24)13-5-17(25)26)9-3-11-22(14-6-18(27)28)15-7-19(29)30/h2-15H2,1H3,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI-Schlüssel |
UKYGGYWXSFQOFV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCN(CCC(=O)O)CCC(=O)O)CCCN(CCC(=O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.